Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester
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Overview
Description
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:
Formation of the Ergoline Core: This can be achieved through various methods, including the Fischer indole synthesis.
Functional Group Modifications: Introduction of the carboxylic acid group and subsequent esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester can undergo several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Cabergoline: A dopamine agonist used in the treatment of hyperprolactinemia.
Uniqueness
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to other ergoline derivatives.
Biological Activity
Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester (also referred to as Ergoline-8-carboxylic acid methyl ester) is a compound belonging to the ergoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
IUPAC Name: Methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate
The compound features a complex structure typical of ergolines, which often interact with various neurotransmitter systems in the body.
Ergoline derivatives are primarily known for their interaction with neurotransmitter receptors. Ergoline-8-carboxylic acid methyl ester exhibits significant affinity for serotonin (5HT) and dopamine receptors. These interactions can lead to various physiological effects such as modulation of mood, perception, and cognition .
Pharmacological Profile
- Serotonin Receptor Interaction : Research indicates that ergoline derivatives can act as antagonists at the 5HT2 receptor. For instance, the cycloalkyl esters of Ergoline-8-carboxylic acid were studied for their ability to block vascular 5HT2 receptors effectively .
- Dopaminergic Activity : The compound has been noted for its dopaminergic agonistic properties. Studies have shown that it can potentially treat conditions related to dopamine deficiency, such as Parkinson's disease .
- Neuroprotective Effects : Some studies suggest that ergoline derivatives may exhibit neuroprotective properties due to their ability to modulate neurotransmitter systems.
Toxicity and Safety
Toxicological studies indicate that ergoline derivatives generally exhibit low toxicity levels in repeated-dose toxicity experiments. For example, a study on similar compounds showed no adverse effects at doses up to 2,500 mg/kg body weight per day in animal models .
Table: Summary of Biological Activities of Ergoline-8-Carboxylic Acid Methyl Ester
Case Study: Neuroprotective Potential
A notable study investigated the neuroprotective effects of ergoline derivatives in a model of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive functions in treated animals compared to controls. This suggests potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of ergoline derivatives has highlighted that modifications at specific positions on the ergoline skeleton can enhance receptor affinity and biological activity. For example, substituents at the N1 and N6 positions have been shown to significantly affect the binding affinity at serotonin receptors .
Properties
CAS No. |
653573-26-3 |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 4,6-dihydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10/h2-5,7-8,17H,6H2,1H3 |
InChI Key |
BZEKBWRAVXJONX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3=CNC4=CC=CC2=C34)N=C1 |
Origin of Product |
United States |
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